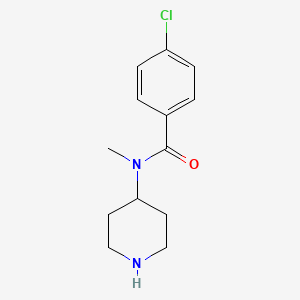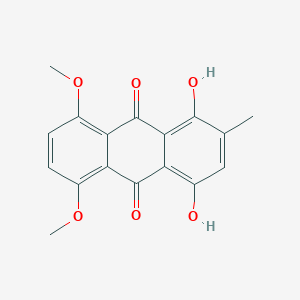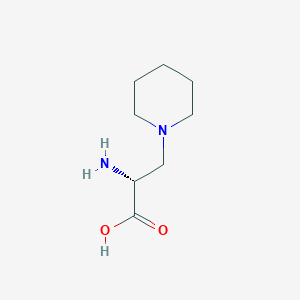
3-(1-Piperidinyl)-D-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Piperidinyl)-D-Ala-OH is a compound that features a piperidine ring attached to the amino acid D-alanine. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of the piperidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-D-Ala-OH typically involves the incorporation of the piperidine ring into the D-alanine structure. One common method is the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis, where the formation of 3-(1-piperidinyl)alanyl-containing peptides occurs via phosphoryl β-elimination . This reaction can be optimized by using alternative bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of peptide synthesis and the use of solid-phase synthesis techniques can be applied to scale up the production of this compound. The use of microwave radiation during Fmoc deprotection has been shown to enhance the formation of 3-(1-piperidinyl)alanyl-peptides .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to piperidines.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various bases for substitution reactions . The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the piperidine ring.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the piperidine ring structure .
Applications De Recherche Scientifique
3-(1-Piperidinyl)-D-Ala-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein phosphorylation and signal transduction.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(1-Piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and signal transduction .
Comparaison Avec Des Composés Similaires
3-(1-Piperidinyl)-D-Ala-OH can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Oxidized derivatives of piperidine.
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring with the amino acid D-alanine, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2R)-2-amino-3-piperidin-1-ylpropanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1 |
Clé InChI |
GUVRVXOFGFQXCS-SSDOTTSWSA-N |
SMILES isomérique |
C1CCN(CC1)C[C@H](C(=O)O)N |
SMILES canonique |
C1CCN(CC1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



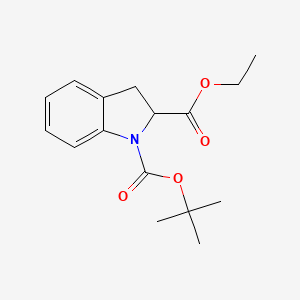



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
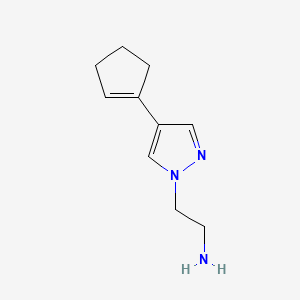
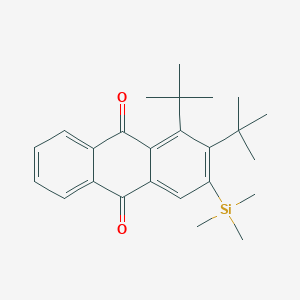
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
